
N-Hydroxy-2-(methanesulfinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-(methanesulfinyl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in various fields such as pharmaceuticals, dyes, and polymers. The presence of the hydroxy and methanesulfinyl groups in the compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(methanesulfinyl)aniline can be achieved through several methods. One common method involves the reaction of aniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the desired product .
Another method involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) in a practical manner using sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
N-Hydroxy-2-(methanesulfinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as sulfuric acid or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce sulfides.
科学研究应用
N-Hydroxy-2-(methanesulfinyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-Hydroxy-2-(methanesulfinyl)aniline involves its interaction with specific molecular targets and pathways. The hydroxy and methanesulfinyl groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions .
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)aniline: This compound has a similar structure but with an ethyl group instead of a methanesulfinyl group.
N-Methylaniline: This compound lacks the hydroxy and methanesulfinyl groups but shares the aniline core structure.
Uniqueness
N-Hydroxy-2-(methanesulfinyl)aniline is unique due to the presence of both hydroxy and methanesulfinyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
137500-61-9 |
|---|---|
分子式 |
C7H9NO2S |
分子量 |
171.22 g/mol |
IUPAC 名称 |
N-(2-methylsulfinylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NO2S/c1-11(10)7-5-3-2-4-6(7)8-9/h2-5,8-9H,1H3 |
InChI 键 |
WNTATYUDDCOVHM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CC=CC=C1NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


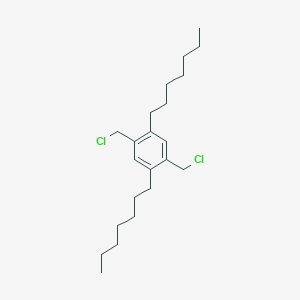

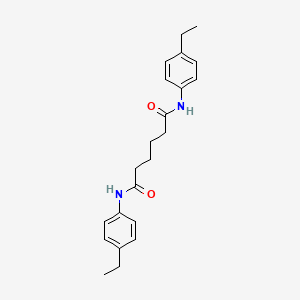
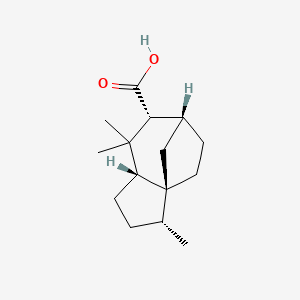

![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
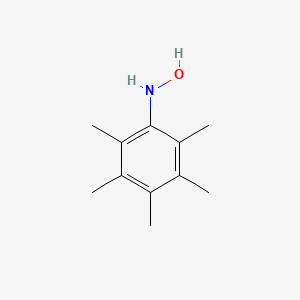
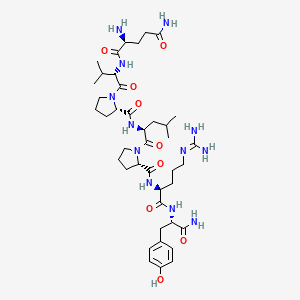
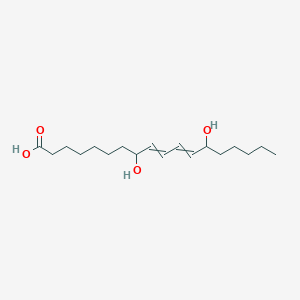
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)

